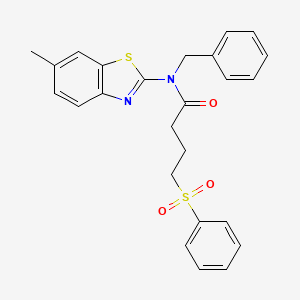

4-(benzenesulfonyl)-N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide

Description

Properties

IUPAC Name |

4-(benzenesulfonyl)-N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O3S2/c1-19-14-15-22-23(17-19)31-25(26-22)27(18-20-9-4-2-5-10-20)24(28)13-8-16-32(29,30)21-11-6-3-7-12-21/h2-7,9-12,14-15,17H,8,13,16,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRYVLRXOSSJMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)CCCS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzenesulfonyl)-N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide typically involves multiple steps, starting with the preparation of the benzenesulfonyl chloride and benzylamine. These reactants undergo a series of reactions, including nucleophilic substitution and amide formation, under controlled conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed: The reactions can yield various products, including sulfonamides, sulfones, and other derivatives, depending on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: This compound is used in organic synthesis and as a building block for more complex molecules. Biology: It may serve as a probe or inhibitor in biochemical studies. Medicine: Industry: It can be used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(benzenesulfonyl)-N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related molecules:

Key Structural and Functional Insights

Role of the Benzothiazole Moiety: The 6-methyl-1,3-benzothiazol-2-yl group is a common feature in antimicrobial agents. For example, nicotinamide derivatives () exhibit MIC values as low as 12.5 µg/mL against S. aureus and C. albicans . The target compound’s benzothiazole group may similarly enhance microbial targeting but lacks the thiazolidinone ring linked to nicotinamide in these analogs.

Impact of Sulfonamide vs. Carboxamide Linkers: The benzenesulfonyl group in the target compound distinguishes it from carboxamide-linked analogs (e.g., ).

Substituent Effects on Bioactivity: Thiazolidinone vs. Butanamide Backbones: Thiazolidinone-containing compounds () show broad-spectrum antimicrobial activity, likely due to the ring’s electron-deficient nature enhancing membrane penetration . The target compound’s flexible butanamide chain may reduce rigidity but improve solubility. Nitro/Chloro Substituents: In s-triazine-benzothiazole hybrids (), electron-withdrawing groups (e.g., -NO₂, -Cl) significantly enhance antimicrobial potency, suggesting that similar substitutions on the target compound’s benzene ring could optimize activity .

Enzyme Inhibition Potential: While the target compound’s benzenesulfonyl group aligns with MMP inhibitor scaffolds (), its lack of a chelating group (e.g., barbiturate in ) may limit zinc-binding capacity critical for MMP inhibition .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(benzenesulfonyl)-N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide, and what critical reaction conditions optimize yield?

- The synthesis typically involves multi-step protocols:

- Core formation : Reacting 6-methyl-1,3-benzothiazol-2-amine with benzenesulfonyl chloride under basic conditions (e.g., NaHCO₃ in DMF) to form the sulfonamide intermediate .

- Amide coupling : Introducing the N-benzyl butanamide moiety via coupling reagents like EDC/HOBt in anhydrous THF, ensuring inert atmosphere to prevent hydrolysis .

- Purification : High-Performance Liquid Chromatography (HPLC) is critical for isolating the final compound with >95% purity .

- Key optimization parameters include temperature control (0–5°C during sulfonylation) and stoichiometric ratios (1:1.2 for amine to sulfonyl chloride) to minimize side products .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- NMR : ¹H/¹³C NMR in DMSO-d₆ identifies proton environments (e.g., benzothiazole aromatic protons at δ 7.2–8.1 ppm) and confirms substitution patterns .

- X-ray crystallography : SHELX software refines crystal structures, resolving ambiguities in stereochemistry and intermolecular interactions (e.g., sulfonyl-oxygen hydrogen bonds) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~495.2 g/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.